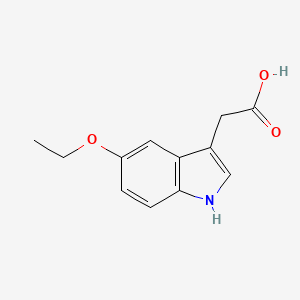
2-(5-ethoxy-1H-indol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(5-ethoxy-1H-indol-3-yl)acetic acid” is a chemical compound with the molecular formula C12H13NO3 . It is a derivative of indole, which is a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of “2-(5-ethoxy-1H-indol-3-yl)acetic acid” consists of a core indole structure with an ethoxy group at the 5-position and an acetic acid group at the 2-position .Applications De Recherche Scientifique
Synthesis of Alkaloids
Indole derivatives are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders in the human body . The synthesis of indole derivatives is an area of active research due to their biological significance .
Antiviral Activity
Indole derivatives possess various biological activities, including antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been evaluated for their in vivo anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs .
Anticancer Activity
Indole derivatives have shown potential as biologically active compounds for the treatment of cancer cells . Their unique structure allows them to interact with various biological targets, making them promising candidates for anticancer therapy .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . It induces plant cell elongation and division, leading to uncontrolled growth .
Treatment of Glomerular Diseases
The alternative pathway (AP) of the complement system, to which indole derivatives contribute, is a key factor in the pathogenesis of several human diseases, including various glomerular diseases .
Antioxidant Activity
Indole derivatives have demonstrated antioxidant activity . This property can be harnessed in the development of drugs to combat oxidative stress-related diseases .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .
Mécanisme D'action
Target of Action
2-(5-ethoxy-1H-indol-3-yl)acetic acid is a derivative of indole-3-acetic acid . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 2-(5-ethoxy-1H-indol-3-yl)acetic acid may also interact with various targets.
Mode of Action
Indole derivatives are known to bind to their targets and modulate their activity , which could result in various physiological changes.
Biochemical Pathways
Indole-3-acetic acid, a related compound, is a plant hormone produced by the degradation of tryptophan . It’s plausible that 2-(5-ethoxy-1H-indol-3-yl)acetic acid might be involved in similar biochemical pathways.
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . It’s plausible that 2-(5-ethoxy-1H-indol-3-yl)acetic acid might have similar effects.
Propriétés
IUPAC Name |
2-(5-ethoxy-1H-indol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-16-9-3-4-11-10(6-9)8(7-13-11)5-12(14)15/h3-4,6-7,13H,2,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADLKAXYGRNFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethoxy-1H-indol-3-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

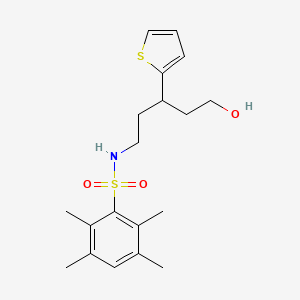
![Ethyl 2-methyl-6-oxo-4-{3-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2837788.png)
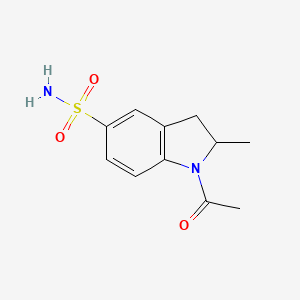
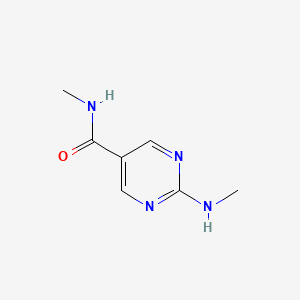
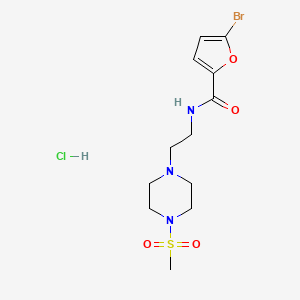
![2-cyano-3-phenyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}prop-2-enamide](/img/structure/B2837795.png)
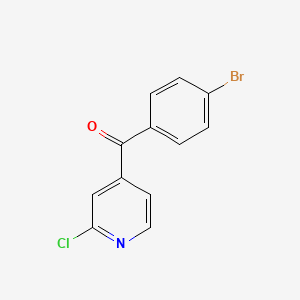
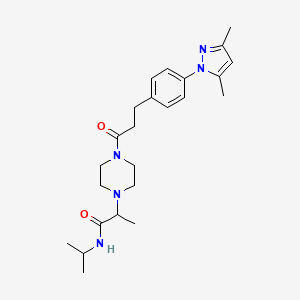

![6-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2837804.png)
![2-(4-Methoxyphenyl)-8-(phenylsulfonyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2837805.png)
![N-(4-acetylphenyl)-3-amino-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2837806.png)

![N-(2-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837809.png)